molecular formula C19H17FN4OS2 B2453181 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1421528-65-5

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2453181
CAS No.: 1421528-65-5
M. Wt: 400.49
InChI Key: XINCBHJQJOLZGC-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN4OS2 and its molecular weight is 400.49. The purity is usually 95%.
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Biological Activity

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological profile. Its molecular formula is C21H19F1N3O1S1C_{21}H_{19}F_{1}N_{3}O_{1}S_{1}, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The structure includes:

  • Fluorophenyl group
  • Methylimidazo group
  • Thiazole group
  • Carboxamide group

This combination suggests potential for various biological interactions and applications in drug development.

This compound exhibits several biological activities:

Antitumor Activity:
Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cell lines such as MCF-7 and LoVo. The mechanism often involves cell cycle arrest and increased apoptotic cell populations. A study reported that certain thiazole derivatives increased the proportion of apoptotic cells by up to 4.65 times compared to untreated controls .

Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in microbial resistance mechanisms. Its dual action against bacteria and fungi makes it particularly valuable in addressing infections resistant to conventional treatments.

Enzyme Inhibition:
Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression. For example, derivatives have shown IC50 values comparable to known inhibitors like sorafenib against BRAF and VEGFR-2 enzymes . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

  • Anticancer Efficacy:
    • A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated significant growth inhibition and apoptosis induction at concentrations as low as 50 µM after 24 hours of exposure .
  • Mechanistic Insights:
    • Molecular modeling studies have shown that compounds with similar structures can effectively bind to target sites on enzymes like BRAF and VEGFR-2. This binding is crucial for their inhibitory effects and subsequent anticancer activity .

Comparative Analysis

CompoundIC50 (µM)Target
N-(Fluorophenyl Thiazole)0.071 (VEGFR-2)Enzyme Inhibition
Sorafenib0.069 (VEGFR-2)Enzyme Inhibition
Thiazole Derivative3.58 - 15.36Cancer Cell Lines

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates moderate solubility in organic solvents but limited solubility in water. This property can affect the bioavailability and therapeutic efficacy of the compound in clinical settings.

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS2/c1-10-17(26-12(3)22-10)18(25)21-8-16-11(2)24-9-15(23-19(24)27-16)13-4-6-14(20)7-5-13/h4-7,9H,8H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINCBHJQJOLZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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